Superior Potency Against RSV: p-Methoxycinnamaldehyde's Definitive Antiviral Profile
p-Methoxycinnamaldehyde demonstrates a highly specific and potent antiviral effect against respiratory syncytial virus (RSV), with a reported IC50 of 0.055 μg/mL and a high selectivity index of 898.2 . This activity is absent in cinnamaldehyde, which is instead known for its broad-spectrum antibacterial and antifungal properties. The high SI value indicates significant cytoprotective activity with low cytotoxicity, a critical parameter for antiviral lead selection . The mechanism of action involves interference with viral entry by inhibiting both viral attachment (IC50 = 0.06 μg/mL) and internalization (IC50 = 0.01 μg/mL) .
| Evidence Dimension | Antiviral activity against RSV |
|---|---|
| Target Compound Data | IC50 = 0.055 μg/mL; Selectivity Index (SI) = 898.2 |
| Comparator Or Baseline | Cinnamaldehyde: No reported RSV inhibitory activity. This is a class-level inference, as the specific antiviral property is conferred by the 4-methoxy substitution. |
| Quantified Difference | Unique activity conferred by para-methoxy substitution |
| Conditions | In vitro assay using human laryngeal carcinoma (Hep-2) cells infected with RSV |
Why This Matters
For RSV-focused antiviral research programs, p-methoxycinnamaldehyde is the only compound in the cinnamaldehyde class with this validated, potent, and selective activity, making it a mandatory reference standard or chemical probe.
